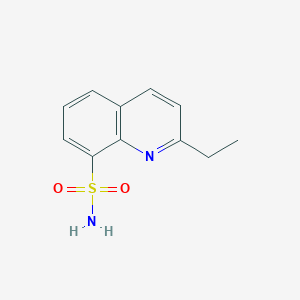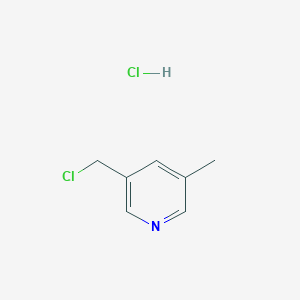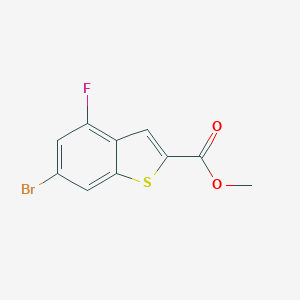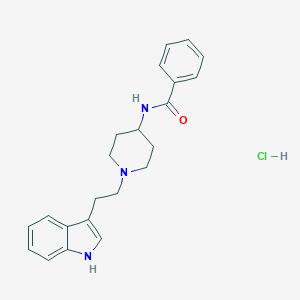
2-Ethylquinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylquinoline-8-sulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide derivative of 2-ethylquinoline and is commonly referred to as E8QS. This compound is known to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 2-Ethylquinoline-8-sulfonamide is not fully understood. However, it is known to interact with various enzymes and proteins through hydrogen bonding and hydrophobic interactions. It has been shown to inhibit the activity of certain enzymes and proteins by binding to their active sites.
Biochemical and Physiological Effects:
2-Ethylquinoline-8-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and protein kinase C. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Ethylquinoline-8-sulfonamide in lab experiments is its fluorescent properties. It can be used as a fluorescent probe in biochemical assays, allowing for the detection and quantification of various biomolecules. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to certain cell lines at high concentrations.
Direcciones Futuras
There are several future directions for research involving 2-Ethylquinoline-8-sulfonamide. One potential direction is the development of new fluorescent probes based on this compound. Another potential direction is the investigation of its potential as a drug target in medicinal chemistry. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and proteins.
Conclusion:
In conclusion, 2-Ethylquinoline-8-sulfonamide is a unique chemical compound that has been widely used in scientific research. It has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. Its fluorescent properties make it a valuable tool in biochemical assays, and its potential as a drug target warrants further investigation. While there are limitations to its use in lab experiments, the future directions for research involving this compound are promising.
Métodos De Síntesis
The synthesis of 2-Ethylquinoline-8-sulfonamide involves the reaction between 2-ethylquinoline and sulfonamide. The reaction is carried out in the presence of a catalyst and a suitable solvent. The reaction proceeds through nucleophilic substitution of the sulfonamide group on the quinoline ring. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
2-Ethylquinoline-8-sulfonamide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe in biochemical assays, as a ligand in metal ion coordination chemistry, and as a potential drug target in medicinal chemistry. It has also been used to study the mechanism of action of various enzymes and proteins.
Propiedades
Número CAS |
157686-38-9 |
|---|---|
Nombre del producto |
2-Ethylquinoline-8-sulfonamide |
Fórmula molecular |
C11H12N2O2S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
2-ethylquinoline-8-sulfonamide |
InChI |
InChI=1S/C11H12N2O2S/c1-2-9-7-6-8-4-3-5-10(11(8)13-9)16(12,14)15/h3-7H,2H2,1H3,(H2,12,14,15) |
Clave InChI |
QVIIHAMITRCIJB-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |
SMILES canónico |
CCC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |
Sinónimos |
8-Quinolinesulfonamide, 2-ethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)




![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)





